Oct-1-ene-3-thiol
Description
Contextualizing Oct-1-ene-3-thiol within Organosulfur Chemistry
Organosulfur chemistry is a broad field that investigates compounds containing carbon-sulfur bonds. Thiols, also known as mercaptans, are a fundamental class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. masterorganicchemistry.com This functional group imparts distinct chemical properties, including acidity and nucleophilicity, that set them apart from their alcohol analogs. masterorganicchemistry.com
This compound, with its eight-carbon chain, terminal double bond, and a thiol group at the third position, is a specific example of an unsaturated thiol. Its structure is analogous to oct-1-en-3-one, a ketone known for its characteristic metallic scent. wikipedia.org The presence of both an alkene and a thiol group in this compound allows it to participate in a variety of reactions characteristic of both functional groups.
A significant reaction involving compounds like this compound is the thiol-ene reaction. This is a well-established click chemistry reaction where a thiol adds across a double bond, typically in an anti-Markovnikov fashion, to form a thioether. wikipedia.org This reaction is known for its high efficiency, stereoselectivity, and rapid rates, making it a valuable tool in synthetic chemistry. wikipedia.org The thiol-ene reaction can be initiated by radicals (via light or heat) or catalyzed by a base, leading to the formation of homogeneous polymer networks when multifunctional thiols and enes are used. wikipedia.orgdergipark.org.trresearchgate.net
The table below provides a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C8H16S |
| Molecular Weight | 144.28 g/mol |
| CAS Number | 34363-61-4 |
| Appearance | Colorless Liquid |
Data sourced from public chemical databases. nih.gov
Academic Significance of Thiol Compounds in Advanced Chemical Studies
Thiol compounds are of considerable importance in numerous areas of advanced chemical research due to their versatile reactivity. researchgate.net The thiol group's ability to be easily oxidized to form disulfides is a key reaction in both synthetic chemistry and biological systems. masterorganicchemistry.comresearchgate.net This redox activity is fundamental to the function of many biological molecules. nih.gov
In materials science, thiols are crucial for the synthesis of various polymers and for surface modification. The thiol-ene reaction, in particular, has been extensively utilized to create cross-linked polymer networks with tailored properties. wikipedia.orgmdpi.com The development of polymers from bio-based monomers through thiol-ene photopolymerization is an area of active research, aiming to create more sustainable materials. mdpi.comresearcher.life
Furthermore, thiols play a critical role in biochemistry. The amino acid cysteine contains a thiol group, which is often involved in the catalytic activity of enzymes and in maintaining the tertiary and quaternary structure of proteins through the formation of disulfide bridges. nih.gov Low molecular weight thiols like glutathione (B108866) are essential for cellular redox homeostasis and protecting cells from oxidative damage. nih.govacs.org The unique chemistry of thiols allows them to participate in a wide range of biological processes, from signaling to detoxification. researchgate.netacs.org
The study of thiol compounds, including specific molecules like this compound, continues to be a vibrant area of research, with applications spanning from the development of novel materials to a deeper understanding of fundamental biological processes. longdom.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
61758-08-5 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
oct-1-ene-3-thiol |
InChI |
InChI=1S/C8H16S/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 |
InChI Key |
LOTFBALXZXVTOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)S |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Oct 1 Ene 3 Thiol
Methodologies for Thiol Synthesis
The synthesis of thiols, including oct-1-ene-3-thiol, can be achieved through several strategic pathways. These methods leverage different reaction mechanisms to introduce the thiol functional group onto a carbon skeleton.
Radical-Mediated Hydrothiolation Techniques
Radical-mediated hydrothiolation, also known as the thiol-ene reaction, is a prominent method for synthesizing thiols. wikipedia.orgthieme-connect.de This reaction involves the addition of a thiol to an alkene. wikipedia.org The process is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•). wikipedia.orgtaylorandfrancis.com This radical then adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.org A subsequent chain-transfer step with another thiol molecule yields the final thioether product and regenerates a thiyl radical, which continues the chain reaction. wikipedia.orgthieme-connect.de
The efficiency of radical-mediated hydrothiolation is notable, often resulting in high yields and stereoselectivity. wikipedia.org It is considered a "click" chemistry reaction due to its reliability and broad applicability. wikipedia.orgthieme-connect.de However, a potential drawback with α,β-unsaturated electron-deficient alkenes is the possibility of oligomerization or polymerization as a side reaction. thieme-connect.de Recent advancements have explored the use of atmospheric oxygen to mediate this radical process, offering a greener alternative to traditional initiators. researchgate.netresearchgate.net
| Initiation Method | Description | Key Features | References |
|---|---|---|---|
| Photochemical | UV irradiation is used to generate thiyl radicals, often in the presence of a photoinitiator. | Provides spatial and temporal control over the reaction. | wikipedia.orgthieme-connect.deresearchgate.net |
| Thermal | Heat is used to initiate the formation of radicals. | A simpler setup compared to photochemical methods but offers less control. | wikipedia.orgtaylorandfrancis.com |
| Chemical Initiators | Compounds like AIBN or peroxides are used to generate radicals. | Effective but may require careful handling and removal of initiator residues. | wikipedia.orgtaylorandfrancis.comwikipedia.org |
| Atmospheric Oxygen | Molecular oxygen from the air acts as a "green" radical initiator. | Metal-free and environmentally benign approach. | researchgate.netresearchgate.netrsc.org |
Nucleophilic Thia-Michael Addition Strategies
The thia-Michael addition is another powerful strategy for synthesizing thiols, particularly when dealing with α,β-unsaturated carbonyl compounds. mdpi.com This reaction involves the nucleophilic addition of a thiol to an electron-deficient alkene. thieme-connect.demdpi.com The reaction can be catalyzed by either a base or a nucleophile. taylorandfrancis.commdpi.com
In the base-catalyzed mechanism, the base deprotonates the thiol to form a highly nucleophilic thiolate anion. mdpi.comnih.gov This anion then attacks the β-carbon of the Michael acceptor. nih.gov For the nucleophile-initiated pathway, the nucleophile first attacks the Michael acceptor, creating a zwitterionic intermediate that then deprotonates the thiol to generate the reactive thiolate. mdpi.comnih.gov The thia-Michael addition is highly efficient, often proceeding rapidly at low temperatures with high selectivity and tolerance for various functional groups. mdpi.com
Ene Reactions Involving Sulfur-Containing Reagents
While less common for the direct synthesis of this compound, ene reactions involving sulfur-containing reagents represent a potential synthetic route. The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), a compound containing a multiple bond (the "enophile"), and the transfer of the allylic hydrogen. In the context of thiol synthesis, a sulfur-containing enophile could be employed.
Green Chemistry Approaches in Thiol Synthesis and Derivatization
The principles of green chemistry are increasingly being applied to the synthesis of thiols and their derivatives to minimize environmental impact. mdpi.comroyalsocietypublishing.org These approaches focus on using less hazardous solvents (or solvent-free conditions), renewable starting materials, and energy-efficient processes. mdpi.comroyalsocietypublishing.orgsemanticscholar.org
Examples of green chemistry in thiol synthesis include:
Use of Green Solvents: Utilizing water or deep eutectic solvents (DESs) as reaction media. rsc.orgmdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with mechanical grinding or milling. mdpi.com
Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. royalsocietypublishing.orgsemanticscholar.org
Catalysis: Using environmentally benign catalysts, such as molecular iodine or organocatalysts, to promote reactions. mdpi.comacs.org
Atmospheric Oxygen as an Initiator: As mentioned earlier, using atmospheric oxygen for radical-mediated hydrothiolation is a prime example of a green approach. researchgate.net
A recent study demonstrated a photocatalytic oxidative radical addition of thioic acids to alkenes using thioxanthone as an organic photocatalyst, oxygen as a green oxidant, and visible light as a sustainable energy source, with water as the only byproduct. acs.org
Functionalization and Modification via Thiol-Ene Click Chemistry
Thiol-ene click chemistry is not only a method for synthesis but also a highly effective tool for the functionalization and modification of molecules containing a thiol group, such as this compound. acs.orgnih.govresearchgate.netrsc.org This reaction's "click" characteristics—high efficiency, mild reaction conditions, and orthogonality—make it ideal for attaching a wide variety of functionalities. wikipedia.orgthieme-connect.de
Mechanisms of Thiol-Ene Reactions: Radical vs. Michael Addition
The term "thiol-ene reaction" broadly encompasses two distinct mechanistic pathways: a radical-mediated addition and a nucleophilic Michael addition. wikipedia.orgtaylorandfrancis.comresearchgate.net
Radical-Mediated Thiol-Ene Reaction: This mechanism, as described in section 2.1.1, proceeds via a free-radical chain reaction. wikipedia.org It is typically initiated by UV light or a radical initiator and results in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.org This pathway is particularly effective with electron-rich alkenes. thieme-connect.de
Thiol-Michael Addition: This reaction, detailed in section 2.1.2, is a nucleophilic conjugate addition. taylorandfrancis.commdpi.com It is catalyzed by a base or a nucleophile and is highly efficient for electron-deficient alkenes. thieme-connect.demdpi.com The reaction proceeds via a thiolate anion attacking the electrophilic β-carbon of the alkene. nih.gov
The choice between these two mechanisms depends on the nature of the alkene substrate. nih.gov For functionalizing a molecule like this compound, the thiol group would react with an alkene-containing molecule, and the specific alkene would dictate the optimal reaction conditions (radical vs. Michael addition).
| Feature | Radical-Mediated Thiol-Ene | Thiol-Michael Addition |
|---|---|---|
| Mechanism | Free-radical chain reaction | Nucleophilic conjugate addition |
| Initiation/Catalysis | Light, heat, or radical initiators | Base or nucleophile |
| Alkene Substrate | Generally effective with both electron-rich and electron-deficient alkenes, but better with electron-rich ones to avoid polymerization. thieme-connect.de | Requires electron-deficient alkenes (Michael acceptors). mdpi.com |
| Regioselectivity | Anti-Markovnikov addition. wikipedia.org | Addition to the β-carbon of the Michael acceptor. nih.gov |
| Key Intermediates | Thiyl radical, carbon-centered radical. wikipedia.org | Thiolate anion, enolate intermediate. mdpi.comnih.gov |
| Oxygen Sensitivity | Can be inhibited by oxygen, though oxygen-insensitive methods are being developed. rsc.org | Generally insensitive to oxygen. researchgate.net |
Kinetics and Thermodynamic Driving Forces in Thiol-Ene Systems
The thiol-ene reaction proceeds via a radical-mediated step-growth mechanism. wikipedia.orgmdpi.comitu.edu.tr The process is typically initiated by light, heat, or a radical initiator, which abstracts a hydrogen atom from the thiol group (R-SH) to form a thiyl radical (R-S•). wikipedia.orguni-mainz.de This highly reactive species then adds across the carbon-carbon double bond of an ene in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.orgnih.gov A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, yields the final thioether product and regenerates a thiyl radical, thus propagating the chain reaction. mdpi.comitu.edu.trnih.gov
The kinetics of this reaction are complex and depend on whether the propagation or the chain-transfer step is rate-limiting. wikipedia.org This, in turn, is influenced by the structure and reactivity of both the thiol and the ene. wikipedia.org For instance, electron-rich alkenes like vinyl ethers tend to have propagation as the rate-limiting step, while for less reactive alkenes, chain-transfer is the slower step. wikipedia.org The reaction is thermodynamically driven by the high efficiency and rapid rates of these steps, leading to high yields and stereoselectivity. wikipedia.org
Several factors can influence the reaction kinetics. The choice of initiator plays a crucial role; for instance, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is a common photoinitiator used in these reactions. nih.govdergipark.org.tr The reaction can also be influenced by the presence of ionic liquids, which have been shown to accelerate the polymerization rate in some systems. mdpi.com
| Factor | Influence on Thiol-Ene Reaction | Example/Note |
|---|---|---|
| Mechanism | Radical-mediated step-growth addition. wikipedia.orgmdpi.comitu.edu.tr | Involves initiation, propagation, and chain-transfer steps. diva-portal.org |
| Initiation | Formation of a thiyl radical (R-S•) from a thiol (R-SH). uni-mainz.de | Can be initiated by light, heat, or radical initiators like DMPA. nih.govdergipark.org.tr |
| Propagation | Anti-Markovnikov addition of the thiyl radical to an alkene. wikipedia.orgnih.gov | Forms a carbon-centered radical. |
| Chain Transfer | Hydrogen abstraction from another thiol molecule. mdpi.comitu.edu.trnih.gov | Regenerates the thiyl radical and forms the thioether product. |
| Rate-Limiting Step | Depends on the reactivity of the alkene and thiol. wikipedia.org | Can be either the propagation or the chain-transfer step. wikipedia.org |
| Thermodynamics | High efficiency, rapid rates, high yield, and stereoselectivity. wikipedia.org | Considered a "click" chemistry reaction. wikipedia.org |
Influence of Thiol Structure and Steric Environment on Reaction Efficiency
The structure of the thiol, including the steric hindrance around the sulfur atom, significantly impacts the efficiency of the thiol-ene reaction. Generally, increasing steric hindrance around the thiol can affect the reaction rate, but this effect is highly dependent on which step of the reaction is rate-limiting. researchgate.net For reactions where chain transfer is the rate-limiting step, such as with allyl ethers, increased sterics around the thiol can have a more pronounced effect. researchgate.net
Studies comparing primary, secondary, and tertiary thiols have shown that varying the substitution has a substantial effect on reaction kinetics due to steric hindrance. researchgate.net While primary and secondary thiols often exhibit relatively mild differences in reaction rates, tertiary thiols are generally slower. nsf.gov However, in some thiol-ene reactions, even significant steric hindrance around the thiol does not lead to a dramatic decrease in the reaction rate, which may be attributed to the large atomic radius of the sulfur atom. nsf.gov
The stereochemistry of the reactants can also play a role. For example, in reactions involving internal alkenes, the initial cis/trans-isomer structures can affect the kinetics of the reaction. diva-portal.org
Orthogonality and Functional Group Tolerance in Thiol-Ene Reactions
A key advantage of the thiol-ene reaction is its high degree of orthogonality and functional group tolerance. nih.gov This "click" reaction is highly selective, proceeds under mild, often aqueous conditions, and produces minimal side products. nih.govrsc.org This makes it compatible with a wide range of functional groups commonly found in complex molecules like peptides, including unprotected amino acid functional groups that might be prone to side reactions in other chemical approaches. nih.gov
The orthogonality of thiol-ene chemistry has been demonstrated in its ability to be performed alongside other "click" reactions, such as the azide/alkyne cycloaddition, without the need for protecting groups. acs.org This allows for the selective and sequential functionalization of molecules containing multiple reactive sites. acs.org The reaction's compatibility with biological molecules and conditions makes it particularly valuable for bioconjugation and the synthesis of biomaterials. uni-mainz.denih.gov
Applications in Polymer and Material Science
The versatility and efficiency of the thiol-ene reaction have led to its widespread use in polymer and material science for the creation of materials with tailored properties.
Thiol-ene polymerization is extensively used to create homogeneous polymer networks. radtech.org The step-growth mechanism of the reaction leads to the formation of uniform networks with improved mechanical properties and low shrinkage compared to traditional chain-growth polymerizations. itu.edu.trradtech.org By controlling the stoichiometry of the thiol and ene monomers, the properties of the resulting polymer network, such as crosslink density, can be precisely tuned. rsc.orgnih.gov This allows for the design of materials with specific glass transition temperatures and mechanical strengths. nih.gov The reaction's insensitivity to oxygen inhibition is another significant advantage in polymer synthesis. radtech.org
Thiol-ene photopolymerization is a particularly effective method for fabricating hydrogels for biomedical applications. nih.govresearchgate.netacs.org The ability to initiate the reaction with light provides excellent spatial and temporal control over the hydrogel formation process. radtech.orgnih.gov This allows for the creation of complex, 3D microstructures within the hydrogel. radtech.org
These hydrogels can be designed to be biocompatible and biodegradable, making them suitable for applications such as tissue engineering and controlled drug delivery. radtech.orgnih.govresearchgate.net For example, enzyme-responsive hydrogels have been developed that can release therapeutic proteins in response to specific biological cues. nih.gov The homogeneous network structure of thiol-ene hydrogels allows for predictable and controlled release profiles. nih.gov
The thiol-ene reaction is a powerful tool for modifying and functionalizing surfaces and interfaces. acs.orgradtech.org The reaction's high efficiency and mild conditions allow for the covalent attachment of a wide variety of molecules to surfaces containing either thiol or ene functionalities. researchgate.netresearchgate.net This has been used to create surfaces with tailored properties, such as altered wettability, biocompatibility, and anti-fouling characteristics. researchgate.net
Applications include the functionalization of microfluidic devices, the creation of biosensors, and the stabilization of thin polymer films. nih.govnih.gov By using off-stoichiometry thiol-ene (OSTE) polymers, surfaces with an excess of thiol or ene groups can be created, which can then be further modified in subsequent reaction steps. mdpi.com This provides a versatile platform for creating complex and functional material interfaces. acs.org
| Application Area | Key Features of Thiol-Ene Chemistry Utilized | Specific Examples |
|---|---|---|
| Homogeneous Polymer Networks | Step-growth mechanism, low shrinkage, uniform network formation, oxygen insensitivity. itu.edu.trradtech.org | Creation of materials with tailored crosslink density and mechanical properties. rsc.orgnih.gov |
| Advanced Hydrogels | Photopolymerization for spatiotemporal control, biocompatibility, biodegradability. radtech.orgnih.gov | Tissue engineering scaffolds, enzyme-responsive drug delivery systems. radtech.orgnih.govresearchgate.net |
| Surface Functionalization | High efficiency, mild conditions, covalent attachment, ability to create reactive surfaces. researchgate.netresearchgate.net | Modification of microfluidic devices, fabrication of biosensors, stabilization of thin films. nih.govnih.gov |
Thiol-Yne Photopolymerizations as Complementary Approaches
Thiol-yne photopolymerization represents a highly efficient and versatile "click" chemistry approach that serves as a powerful complementary strategy for the derivatization of this compound. researchgate.netwalshmedicalmedia.com This method leverages the compound's reactive thiol group to form complex and highly functional materials under mild, photo-initiated conditions. walshmedicalmedia.commdpi.com The reaction is analogous to the more common thiol-ene polymerization but offers unique advantages due to the bifunctional reactivity of the alkyne group. acs.orgnih.gov
The fundamental mechanism of the thiol-yne reaction is a radical-mediated step-growth process. nih.gov Upon exposure to UV light in the presence of a photoinitiator, a thiyl radical is generated from the thiol monomer (in this case, this compound). frontiersin.org This radical then adds across an alkyne functional group of a co-monomer to form a vinyl sulfide (B99878) radical intermediate. thieme-connect.de Subsequently, this intermediate abstracts a hydrogen atom from another thiol molecule, yielding a vinyl sulfide and regenerating a thiyl radical, which continues the propagation cycle. acs.org
A key feature distinguishing this process is that the resulting vinyl sulfide is itself reactive and can undergo a second thiol addition. acs.orgnih.gov This means each alkyne functional group is capable of reacting with two thiol functional groups, establishing the alkyne as a difunctional moiety and leading to the formation of a dithioether linkage. acs.orgthieme-connect.de This sequential reaction allows for the creation of densely cross-linked polymer networks or highly branched structures. nih.govd-nb.info
Research into the kinetics of thiol-yne photopolymerizations has revealed several key findings. The rate of the initial thiyl radical addition to the alkyne is approximately one-third of the rate of the second addition to the vinyl sulfide intermediate. nih.govnih.gov Kinetic analyses have also shown a near first-order dependence on the thiol concentration, which indicates that the chain transfer step (hydrogen abstraction from the thiol) is the rate-determining step of the polymerization. nih.govacs.org
The application of this chemistry to this compound would involve reacting it with a multifunctional alkyne. This process would yield polymer networks with significantly different physical properties compared to those derived from analogous thiol-ene reactions. The ability of each alkyne to react twice results in a higher cross-link density, which in turn leads to materials with enhanced thermomechanical properties. nih.gov
Table 1: Comparative Properties of Thiol-Ene vs. Thiol-Yne Polymer Networks This table presents generalized data from studies on model systems to illustrate the expected differences when using a thiol monomer in -ene vs. -yne photopolymerizations.
| Property | Thiol-Ene System | Thiol-Yne System | Rationale / Reference |
| Functionality of Unsaturated Group | Monofunctional (one thiol per ene) | Difunctional (two thiols per yne) | Each alkyne reacts sequentially with two thiols. acs.orgnih.gov |
| Cross-link Density | Lower | Higher | The bifunctionality of the alkyne group doubles the potential cross-linking points. nih.govpsu.edu |
| Glass Transition Temperature (Tg) | Lower (e.g., -22.3 °C) | Higher (e.g., 48.9 °C) | Increased network rigidity from higher cross-link density restricts polymer chain mobility. nih.govnih.gov |
| Rubbery Modulus | Lower (e.g., 13 MPa) | Higher (e.g., 80 MPa) | A higher modulus reflects the greater stiffness and resistance to deformation of the denser network. nih.govnih.govpsu.edu |
The versatile nature of thiol-yne chemistry facilitates the synthesis of materials with tailored properties. researchgate.net By selecting appropriate alkyne co-monomers, it is possible to create derivatives of this compound ranging from linear polymers to hyperbranched structures and rigid, cross-linked networks. d-nb.info This positions thiol-yne photopolymerization as a valuable and complementary tool for developing advanced materials from this compound for a variety of specialized applications. d-nb.inforsc.org
Biosynthetic and Metabolic Pathways of Thiol Compounds Relevant to Oct 1 Ene 3 Thiol
Enzymatic Pathways in Biological Systems
In various biological systems, particularly in microorganisms like yeast, volatile thiols are not synthesized de novo. Instead, they are released from larger, non-volatile precursor molecules. This biotransformation is a key step in the generation of aromatic thiols that contribute to the flavor and aroma profiles of fermented products like wine and beer. nih.govresearchgate.net
Volatile thiols, such as the well-studied 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP), which are analogous to oct-1-ene-3-thiol in their impact on aroma, originate from odorless, sulfur-containing precursors present in the environment, such as in grape must. mdpi.comoup.com These precursors exist primarily as conjugates linked to the amino acid cysteine or the tripeptide glutathione (B108866) (GSH). mdpi.comoup.com
The primary pathway involves the following steps:
Formation of Glutathione Conjugates: An initial reaction, often catalyzed by glutathione S-transferases (GSTs), links the thiol-containing precursor to a molecule of glutathione.
Conversion to Cysteine Conjugates: The glutathione conjugate is then progressively broken down. Enzymes cleave off glutamic acid and glycine (B1666218) residues, leaving a cysteine conjugate (e.g., Cys-4MMP). mdpi.comoup.com
Release of the Volatile Thiol: The final and crucial step is the cleavage of the carbon-sulfur (C-S) bond in the cysteine conjugate, which liberates the free, volatile thiol. nih.gov
This multi-step conversion from glutathionylated to cysteinylated precursors before the final release is a critical pathway for the biogenesis of potent aroma thiols. oup.com
The enzymatic machinery responsible for the release of volatile thiols is central to their biosynthesis. Two main classes of enzymes are pivotal in this process:
Glutathione Transferases (GSTs): These enzymes are part of a large superfamily that catalyzes the conjugation of reduced glutathione (GSH) to a wide variety of substrates. dntb.gov.ua In the context of thiol precursors, GSTs facilitate the initial step of detoxification pathways by attaching GSH to electrophilic compounds, making them more water-soluble and setting the stage for further metabolism into cysteine conjugates. dntb.gov.ua
Given the low efficiency of natural thiol release, significant research has focused on genetically modifying microorganisms, particularly S. cerevisiae, to enhance this process. These strategies aim to increase the expression or efficiency of the key enzymes involved in the biosynthetic pathway.
One successful approach involves overexpressing genes that encode for potent C-S lyases. For instance, expressing the Escherichia coli tnaA gene, which encodes a tryptophanase with strong C-S lyase activity, in a wine yeast strain resulted in a release of up to 25 times more 4MMP and 3MH compared to the unmodified host strain. dntb.gov.ua Similarly, identifying and overexpressing more active, full-length versions of native yeast genes like IRC7 has been shown to significantly increase the conversion of precursors to volatile thiols. oup.com
Another strategy involves manipulating regulatory networks. For example, modifying genes related to nitrogen catabolite repression, such as URE2, can lead to increased expression of β-lyase genes and consequently, enhanced production of volatile thiols. nih.gov These molecular breeding and genetic engineering techniques demonstrate that the biotransformation of thiol precursors can be substantially amplified, unlocking a greater aromatic potential from the raw materials. dntb.gov.uanih.gov
Microbial Metabolism and Turnover of Thiols
Microorganisms have sophisticated systems for managing the metabolism and concentration of sulfur-containing compounds. Low-molecular-mass (LMM) thiols are central to cellular function, acting as key players in maintaining redox balance and participating in a wide range of metabolic activities.
Microorganisms maintain a reducing environment within their cytoplasm, which is essential for protecting cellular components from oxidative damage. nih.gov This is achieved through the synthesis and maintenance of high concentrations of LMM thiols, which act as redox buffers. nih.govnih.gov While glutathione (GSH) is the most well-known of these compounds in eukaryotes and many Gram-negative bacteria, different groups of bacteria utilize distinct LMM thiols. nih.govnih.gov
| LMW Thiol | Chemical Composition | Predominant in | Primary Function |
| Glutathione (GSH) | Tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) | Eukaryotes, Gram-negative bacteria | Redox buffer, detoxification |
| Bacillithiol (BSH) | Cysteine glycoside with malic acid | Firmicutes (e.g., Bacillus, Staphylococcus) | GSH surrogate, redox homeostasis |
| Mycothiol (MSH) | Cysteine glycoside with inositol | Actinomycetes (e.g., Mycobacterium) | GSH surrogate, protection from oxidative stress |
These LMM thiols are maintained in a reduced state by specific reductase enzymes, forming redox cycles that continuously counteract oxidative pressures. frontiersin.org Microbes tightly regulate the intracellular levels of these thiols, coupling their production and even excretion to cellular growth states and environmental conditions. frontiersin.org This strict control, or homeostasis, is vital for survival, as it allows the cell to respond rapidly to oxidative stress and maintain the proper function of its proteins and enzymes. frontiersin.orgresearchgate.net
The functions of LMM thiols extend far beyond simply acting as cellular antioxidants. They are deeply integrated into the core metabolic and interactive processes of bacteria.
Energy Metabolism: Thiol-dependent redox systems, such as the thioredoxin (Trx) and glutaredoxin (Grx) systems, are fundamental to a wide range of cellular activities. researchgate.net They transfer electrons from sources like NADPH to reduce disulfide bonds in proteins, a process crucial for the function of enzymes involved in DNA synthesis and repair, and various metabolic pathways. researchgate.netnih.gov
Environmental Interactions:
Detoxification: LMM thiols are critical for detoxifying a host of harmful substances, including reactive oxygen species (ROS), heavy metals, and antibiotics. researchgate.net They can directly quench reactive species or act as cofactors for detoxifying enzymes. nih.gov
Virulence and Host-Microbe Interactions: In pathogenic bacteria, LMM thiols play a role in virulence. nih.gov Some pathogens can utilize host-derived GSH to activate their own virulence programs. nih.gov The ability to maintain thiol homeostasis is essential for pathogens to survive the oxidative burst they encounter from host immune cells. researchgate.net
Nutrient Source: LMM thiols can also serve as a source of nutrients for microbes. Some bacteria have dedicated enzymes to break down compounds like GSH, using them as a source of carbon, nitrogen, and sulfur. nih.gov
These multifaceted roles highlight that microbial thiol metabolism is not just an internal housekeeping function but a dynamic system that mediates the organism's interaction with its environment, from basic energy production to complex host-pathogen relationships. nih.govnih.gov
Cysteine as a Sulfur Source for Volatile Sulfur Compounds
The biosynthesis of volatile sulfur compounds (VSCs), including thiols like this compound, is fundamentally linked to the metabolism of sulfur-containing amino acids, primarily cysteine and methionine. researchgate.netnih.gov The synthesis of L-cysteine from inorganic sulfur represents the main pathway by which reduced sulfur is incorporated into organic molecules. nih.govresearchgate.net Once synthesized, L-cysteine serves as a crucial precursor for a wide array of essential biomolecules, including proteins and glutathione, and acts as the primary donor of reduced sulfur for compounds like methionine, coenzyme A, and thiamin. nih.govresearchgate.net
In many organisms, the metabolic pathways of methionine and cysteine are interconnected through the transsulfuration pathway. nih.gov This pathway allows for the transfer of sulfur from methionine to ultimately form cysteine, which is considered a semi-essential amino acid in mammals because it can be produced if methionine is available. nih.gov Cysteine then becomes the direct substrate for various enzymatic processes that lead to the formation of VSCs. nih.govresearchgate.net The degradation of cysteine can lead to the production of a variety of sulfur-containing volatiles, a process contingent on specific microbial activities and environmental conditions. researchgate.net
However, it is noteworthy that this pathway is not universal. In certain archaea, such as the methanogen Methanococcus maripaludis, research has shown that cysteine is not the primary sulfur source for the biosynthesis of methionine or iron-sulfur clusters. nih.gov In these organisms, which often inhabit sulfide-rich environments, exogenous sulfide (B99878) is the predominant source of sulfur for these essential compounds. nih.gov
The enzymatic conversion of cysteine and its derivatives is a key step in the generation of many VSCs. The following table details some of the key enzymes involved in the broader pathways of VSC synthesis originating from cysteine.
Table 1: Key Enzymes in the Biosynthesis of Volatile Sulfur Compounds from Cysteine
| Abbreviation | Enzyme Name | Function in Sulfur Metabolism |
|---|---|---|
| OASTL | O-acetylserine-(thiol)-lyase | Catalyzes the final step of cysteine biosynthesis. |
| CGS | Cystathionine γ-synthase | Involved in the transsulfuration pathway, converting cysteine to cystathionine. |
| CBL | Cystathionine β-lyase | Cleaves cystathionine, a key step in methionine and VSC formation. |
| MGL | Methionine γ-lyase | Degrades methionine to produce methanethiol, a precursor to other VSCs. |
| GCL | Glutamate–cysteine ligase | Catalyzes the first step of glutathione synthesis from cysteine. |
This data is adapted from research on VSC pathways. researchgate.net
Degradation Mechanisms of Thiol Compounds
Thiols are chemically reactive compounds susceptible to degradation through various mechanisms, significantly impacting their stability and persistence. The primary degradation routes involve oxidation and radical-mediated reactions.
Oxidative Degradation Pathways (e.g., Formation of Disulfides, Sulfinic, and Sulfonic Acids)
The sulfur atom in a thiol group is susceptible to oxidation, leading to a series of progressively more oxidized sulfur species. acs.org This process is often initiated by reactive oxygen species (ROS) such as hydrogen peroxide. researchgate.net
The oxidative pathway can be summarized in the following steps:
Thiol to Sulfenic Acid : The initial step is a two-electron oxidation of the thiol (R-SH) to form a sulfenic acid (R-SOH). bjournal.org
Sulfenic Acid Reactions : Sulfenic acids are typically unstable intermediates. nih.gov They can undergo several reactions:
Disulfide Formation : A sulfenic acid can react with another thiol molecule to form a disulfide (R-S-S-R'). bjournal.org This formation of a disulfide bond is a common and often reversible oxidative modification, which can serve as a protective mechanism for thiol groups under conditions of mild oxidative stress. researchgate.net
Further Oxidation : Alternatively, the sulfenic acid can be further oxidized to form a sulfinic acid (R-SO₂H). bjournal.orgnih.gov
Sulfinic Acid to Sulfonic Acid : The sulfinic acid can undergo another oxidation step to yield a sulfonic acid (R-SO₃H). bjournal.orgnih.gov This final oxidation step is generally considered irreversible and often leads to the loss of the molecule's original biological function, potentially targeting it for degradation. researchgate.net
The selective conversion of thiols to disulfides is a controlled process, whereas continued oxidation leads irreversibly to sulfonic acids. biolmolchem.com
Table 2: Stepwise Oxidation Products of Thiols
| Starting Functional Group | Oxidized Product | Chemical Formula (Functional Group) | Reversibility |
|---|---|---|---|
| Thiol | Sulfenic Acid | -SOH | Reversible (intermediate) |
| Thiol + Sulfenic Acid | Disulfide | -S-S- | Reversible |
| Sulfenic Acid | Sulfinic Acid | -SO₂H | Generally Irreversible |
Radical-Mediated Degradation in Environmental Contexts
In various environmental settings, thiol compounds can be degraded through pathways involving highly reactive radical intermediates. nih.gov The formation of a thiyl radical (RS•) is a key event in these processes. nih.gov These radicals can be generated through exposure to stimuli such as UV light or through reactions with other radical species present in the environment. mdpi.com
Once formed, thiyl radicals are potent chemical intermediates that can participate in a variety of reactions that lead to molecular degradation: mdpi.com
Hydrogen Atom Transfer (HAT) : Thiyl radicals can abstract hydrogen atoms from other organic molecules, creating new carbon-centered radicals. nih.gov This can initiate a chain reaction, leading to widespread and often irreversible molecular damage. nih.gov
Addition/Elimination Reactions : These radicals can add to double bonds or participate in other complex reactions, altering the chemical structure of the parent molecule and other nearby compounds. mdpi.com
Electron Transfer (ET) : Thiyl radicals can also engage in electron transfer processes, further contributing to their reactivity and the degradation pathways. mdpi.com
Studies on model systems, such as thiol-Michael hydrogels, have demonstrated that radical initiator species are capable of cleaving thioether bonds, underscoring the susceptibility of sulfur-containing compounds to radical-mediated degradation. nih.govrsc.org This reactivity suggests that in environmental contexts where radical species are present, such as through photochemical processes or pollution, radical-mediated degradation can be a significant fate for thiols like this compound. nih.govmdpi.com
Mechanistic Studies in Odor Perception and Flavor Chemistry of Thiol Compounds
Structure-Odor Relationships and Chemoreception
The relationship between a molecule's chemical structure and its perceived odor is a foundational concept in flavor chemistry. For thiols, specific structural motifs are directly linked to both the quality of the odor and the threshold concentration at which it can be detected.
Systematic studies on homologous series of alkanethiols have demonstrated a clear correlation between the length of the carbon chain and the odor threshold. Research indicates that there is an optimal chain length for the strongest odor intensity (lowest odor threshold). For several series of alkanethiols, this minimum is observed for compounds containing five to seven carbon atoms. researchgate.netnih.govresearchgate.net As the carbon chain length increases beyond this optimal range, the odor threshold rises exponentially researchgate.netnih.govresearchgate.net. For an eight-carbon thiol like oct-1-ene-3-thiol, this suggests its odor threshold would be higher than that of its C5-C7 counterparts.
The odor quality also shifts with chain length. Shorter-chain thiols (up to C4) are often described as having garlic-like or burnt notes. researchgate.net Thiols in the C5-C6 range are characterized as having burnt or roasty aromas, while those from C9 onwards may be perceived as more soapy researchgate.net. The presence of a double bond, as in this compound, further modifies the odor profile, often imparting unique characteristics not found in saturated analogs. For instance, hydrogenation of the double bond in the potent grapefruit odorant 1-p-menthene-8-thiol leads to a significant increase in its odor threshold nih.gov.
Table 1: Influence of Carbon Chain Length on Odor Thresholds of Alkanethiols This table illustrates the general trend observed in homologous series of primary, secondary, and tertiary alkanethiols, where odor thresholds are lowest for compounds with 5 to 7 carbon atoms.
| Carbon Atoms | General Odor Threshold Trend |
| 1-4 | Moderate |
| 5-7 | Lowest (Highest Potency) |
| 8+ | Exponentially Increasing |
Data sourced from Polster and Schieberle (2015). nih.govresearchgate.netresearchgate.net
Steric factors, which relate to the spatial arrangement of atoms within a molecule, profoundly influence how a thiol interacts with olfactory receptors. The shape, size, and branching of the carbon chain all play a role in determining odor perception researchgate.net.
Chain Length and Branching : As mentioned, increasing the chain length beyond an optimal point can negatively impact odor potency, likely due to a poorer fit in the olfactory receptor's binding pocket researchgate.net. The degree of branching also has a significant effect. Tertiary alkanethiols have been found to exhibit markedly lower odor thresholds than primary or secondary thiols, indicating a more potent odor researchgate.netnih.govresearchgate.net.
Substitution : The position of substituents relative to the mercapto group is critical. Methyl or ethyl substitution on the carbon atom alpha to the thiol group (the carbon atom bonded to the sulfur) can considerably enhance the olfactory power of thiols researchgate.net. This is contrary to what is observed in alcohols, where similar substitution often increases the odor threshold (weakens the odor) due to steric hindrance nih.gov. This difference suggests a distinct binding mechanism for thiols at the receptor site, one that is less hindered and possibly stabilized by the electronic effects of the alkyl groups nih.gov.
For this compound, its structure as a secondary thiol with an eight-carbon chain places it just outside the C5-C7 range of lowest thresholds. However, the presence of the vinyl group at the 1-position introduces specific steric and electronic properties that influence its unique odor profile.
The mercapto (-SH) group is the key functional group responsible for the characteristic odor of thiols libretexts.org. Its importance is highlighted when comparing thiols to their corresponding oxygen analogs, alcohols (-OH).
Replacing the mercapto group in a thiol with a hydroxyl group to form the corresponding alcohol results in a significant increase in the odor threshold, meaning the alcohol is much less potent researchgate.netnih.gov. For example, the olfactory response to methanethiol is over a million times stronger than to methanol (B129727) nih.gov. Similarly, masking the -SH group through S-methylation to form a thioether also substantially raises the odor threshold nih.gov. This underscores that the free sulfhydryl moiety is essential for the high potency of these odorants.
The presence of other functional groups within the molecule can modulate the primary odor imparted by the mercapto group. An additional hydroxyl group, for instance, can lead to more pleasant, fruity, or grapefruit-like aromas compared to the predominantly burnt and roasty notes of simple alkanethiols researchgate.net. In this compound, the combination of the mercapto group with the vinyl group (C=C) creates a unique molecular profile that differentiates its odor from a saturated thiol like octane-3-thiol.
Molecular Mechanisms of Olfactory Receptor Interaction
The perception of an odorant like this compound begins at the molecular level with its interaction with olfactory receptors (ORs), which are G-protein coupled receptors located on the surface of olfactory sensory neurons.
The olfactory system is capable of distinguishing a vast number of odorants, far exceeding the number of available olfactory receptors. This is achieved through a combinatorial coding scheme. An individual olfactory receptor can recognize multiple different odorant molecules, and a single odorant molecule can bind to and activate several different olfactory receptors. This "promiscuous" binding is fundamental to the ability to perceive and discriminate between a wide variety of smells. The specific combination of activated receptors creates a unique neural signal that the brain interprets as a distinct odor. Therefore, the scent of this compound is not the result of it binding to a single, specific "this compound receptor," but rather its interaction with a unique subset of the available olfactory receptors.
A compelling body of evidence suggests that transition metal ions, particularly copper (Cu), play a crucial role in the detection of thiols acs.orgpnas.orgnih.gov. Thiols are excellent ligands for metal ions, a property reflected in the name "mercaptan," derived from the Latin mercurium captans (capturing mercury) acs.org.
It has been proposed that some olfactory receptors function as metalloproteins, where a metal ion at the active site is essential for binding thiol odorants pnas.orgnih.gov. Studies on specific mouse and human olfactory receptors have shown that their response to certain thiols is significantly enhanced in the presence of copper ions and diminished by the addition of a copper-chelating agent acs.orgpnas.orgnih.gov.
The proposed mechanism involves the copper ion acting as a cofactor, forming a complex with the thiol. This thiol-copper complex then interacts with specific amino acid residues (such as histidine) within the receptor's binding pocket, leading to the activation of the receptor nih.govnih.gov. This metal-mediated interaction could explain the exceptionally high sensitivity of the olfactory system to thiols compared to other compounds like alcohols, which are much weaker metal ligands nih.gov. It is hypothesized that narrowly tuned, thiol-specific receptors are more likely to exhibit this copper-dependency than broadly tuned receptors that respond to a wider range of chemical structures nih.gov.
Consequently, it is not possible to provide a scientifically accurate article focusing solely on this compound that adheres to the user's structured request concerning its perireceptor events, olfactometric analysis, and sensory evaluation.
To fulfill the request, data on the following would be required:
Enzymatic Biotransformation: Studies detailing how enzymes in biological fluids (like saliva or nasal mucus) metabolize this compound.
Odorant-Binding Protein Interactions: Research documenting the non-covalent binding and interactions between this compound and specific odorant-binding proteins.
Gas Chromatography-Olfactometry (GC-O) Data: Aroma profiling studies that have identified this compound, detailing its retention indices and specific odor descriptors as determined by GC-O.
Sensory Panel Assessments: Published sensory evaluation data from trained panelists characterizing the odor profile and quality of this compound, including its odor detection threshold.
Without such specific research findings, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline. Information on related compounds, such as oct-1-en-3-ol or other thiols, cannot be substituted, as the chemical and sensory properties of such molecules can differ significantly.
Biotechnological and Industrial Research Applications of Thiol Chemistry Relevant to Oct 1 Ene 3 Thiol
Design and Synthesis of Functional Biomaterials
Thiol-ene chemistry is a powerful tool for the creation of functional biomaterials due to its biocompatibility and the ability to form stable thioether linkages. frontiersin.orgnih.gov This versatility allows for the precise design of materials with specific biological and mechanical properties.
Photo-Cross-Linked Polymer Networks for Biomedical Use
Photo-initiated thiol-ene reactions are extensively used to create cross-linked polymer networks, such as hydrogels, for biomedical applications like tissue engineering and controlled drug delivery. rsc.orgdiva-portal.org These reactions offer spatiotemporal control over the cross-linking process, which is crucial for creating complex, cell-laden structures that mimic the natural extracellular matrix. rsc.orgradtech.org
Hydrogel Formation: Thiol-ene "click" chemistry enables the rapid and cytocompatible formation of hydrogels. rsc.org By using multifunctional thiol and ene precursors, three-dimensional polymer networks can be formed under gentle, light-initiated conditions. radtech.org This process allows for the encapsulation of cells within the hydrogel matrix with high viability. nih.gov
Tunable Properties: The mechanical and biochemical properties of these hydrogels can be precisely controlled by adjusting the stoichiometry of thiol and ene groups, the cross-linking density, and the choice of monomers. radtech.orgmdpi.com This tunability is essential for creating environments that support specific cell behaviors, such as adhesion, proliferation, and differentiation. nih.gov
Spatiotemporal Patterning: The use of light to initiate the thiol-ene reaction provides a unique advantage in creating spatially defined patterns of biomolecules within the hydrogel. nih.gov This allows researchers to engineer complex microenvironments that guide cell behavior in three dimensions. nih.gov
Table 1: Examples of Monomers Used in Photo-Cross-Linked Thiol-Ene Hydrogels
| Thiol Monomer | Ene Monomer | Application |
| Poly(ethylene glycol) dithiol | Norbornene-functionalized hyaluronic acid | Tissue engineering nih.gov |
| Dithiothreitol | Allyl-functionalized gelatin | Drug delivery radtech.org |
| Cysteine-containing peptides | Vinyl-functionalized polymers | Cell scaffolding rsc.org |
Enzyme Immobilization in Microreactors
The immobilization of enzymes onto solid supports is a critical step in the development of enzymatic microreactors, which offer advantages such as reusability, enhanced stability, and continuous operation. rsc.org Thiol-ene chemistry provides a robust and efficient method for covalently attaching enzymes to various surfaces. mdpi.comrsc.org
Surface Functionalization: Microreactor surfaces can be functionalized with either thiol or ene groups. mdpi.com For instance, off-stoichiometric thiol-ene (OSTE) polymers can be fabricated to have an excess of surface thiol or allyl functionalities, providing a reactive handle for enzyme attachment. mdpi.com
Covalent Linkage: Enzymes can be immobilized through the reaction of their surface thiol groups (from cysteine residues) with ene-functionalized surfaces, or by modifying the enzyme with an ene-containing molecule for attachment to a thiol-functionalized support. mdpi.comsemanticscholar.org This covalent linkage is strong and stable, minimizing enzyme leaching. rsc.org
Reversible Immobilization: In some cases, reversible immobilization is desirable for regenerating the microreactor. This can be achieved through thiol-disulfide exchange reactions, where enzymes are attached via disulfide bonds that can be cleaved with a reducing agent. rsc.org
Table 2: Methods for Enzyme Immobilization using Thiol-Ene Chemistry
| Immobilization Strategy | Enzyme Functional Group | Support Functional Group | Resulting Linkage |
| Direct Covalent Attachment | Native or engineered cysteine thiols | Alkene (e.g., vinyl, allyl) | Thioether mdpi.com |
| Two-Step Covalent Attachment | Primary amines (modified with ene) | Thiol | Thioether rsc.org |
| Reversible Disulfide Linkage | Surface thiols | Surface thiols | Disulfide rsc.orgsemanticscholar.org |
Functionalization of Peptides and Proteins
Thiol-ene chemistry is a valuable tool for the site-specific modification of peptides and proteins, enabling the synthesis of bioconjugates with tailored functions. frontiersin.orgnih.gov This approach offers high selectivity and is compatible with the complex structures of biomolecules. nih.gov
Site-Specific Labeling: The relatively low abundance of cysteine residues in proteins allows for targeted modification at specific sites. thermofisher.com This is particularly advantageous for attaching probes, such as fluorescent dyes or affinity tags, without significantly altering the protein's structure or function. thermofisher.com
Synthesis of Glycopeptides: Thiol-ene reactions have been successfully employed in the synthesis of glycopeptides, which are important for studying protein glycosylation. frontiersin.org This can be achieved by reacting a thiol-containing sugar with an alkene-modified peptide or vice versa. frontiersin.org
Orthogonal Chemistry: The thiol-ene reaction is orthogonal to many other bioconjugation chemistries, meaning it can be used in tandem with other reactions to create complex, multifunctional biomolecules. frontiersin.org
Development of Chemical Probes and Biosensors
The unique reactivity of thiols makes them ideal for the development of chemical probes and biosensors designed to detect and quantify specific analytes. Thiol-ene chemistry, in particular, offers a versatile platform for constructing these analytical tools. frontiersin.orgnih.gov
The development of biosensors often relies on the immobilization of a biological recognition element (e.g., an enzyme or antibody) onto a transducer surface. Thiol-ene chemistry can be used to create stable, covalent linkages between the biomolecule and the sensor surface. researchgate.net For example, cysteine-tagged proteins can be immobilized on electrode surfaces functionalized with vinyl groups. researchgate.netacs.org This approach has been used to create bioelectrodes for applications such as the enantioselective reduction of fructose (B13574) to sorbitol. acs.org The efficiency and mild conditions of the thiol-ene reaction help to preserve the activity of the immobilized biomolecule. researchgate.net
Furthermore, the conversion of cysteine thiols into thiocyanates provides a site-specific infrared probe for monitoring electric fields within proteins. nih.gov This technique allows for the investigation of electrostatic interactions that are crucial for protein function. nih.gov
Asymmetric Synthesis and Catalysis Applications
Thiol-ene reactions have found applications in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. While challenging, stereocontrol in thiol additions is an active area of research. rsc.orgacs.org
One approach involves the use of circularly polarized light to trigger enantioselective thiol-ene reactions, leading to the synthesis of optically active poly(thioether)s from racemic monomers. rsc.org Another strategy employs ene-reductases to catalyze the synthesis of chiral thioethers. acs.org These enzymes have demonstrated the ability to control the stereochemistry of the reaction, providing access to either enantiomer of the product depending on the specific enzyme used. acs.org
Additionally, main-chain chiral quaternary ammonium (B1175870) salt polymers, synthesized via a thiol-ene click reaction followed by quaternization polymerization, have been successfully used as organocatalysts for the asymmetric benzylation of glycine (B1666218) derivatives. mdpi.com
Sustainable Chemistry and Green Synthesis Initiatives
Thiol-ene "click" chemistry aligns well with the principles of green chemistry due to its high atom economy, mild reaction conditions, and often solvent-free nature. nih.govnih.gov These characteristics make it an environmentally friendly alternative to many traditional chemical reactions. acs.org
Atom Economy: Thiol-ene reactions are addition reactions, meaning that all the atoms of the reactants are incorporated into the final product, resulting in minimal waste. nih.gov
Mild Conditions: These reactions can often be carried out at room temperature and in the absence of harsh solvents, reducing energy consumption and the use of hazardous materials. acs.orgnih.gov Sunlight-mediated thiol-ene reactions in aqueous media have been developed as a particularly green synthetic method. nih.gov
Renewable Feedstocks: There is growing interest in using renewable, bio-based monomers for thiol-ene polymerizations. mdpi.comscirp.org For example, non-modified castor oil and other vegetable oils, which contain carbon-carbon double bonds, can be reacted with thiols to produce bio-based polymers. mdpi.com Similarly, eugenol, a compound derived from cloves, has been used to prepare polyols via thiol-ene chemistry for the synthesis of high-performance polyurethanes. acs.org
Recyclable Solvents: Research has shown that radical-mediated thiol-ene reactions can be performed in deep eutectic solvents (DESs), which are considered green and recyclable reaction media. rsc.orgrsc.org
The combination of renewable feedstocks and efficient, green chemical processes like the thiol-ene reaction is crucial for the development of sustainable polymers and materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
